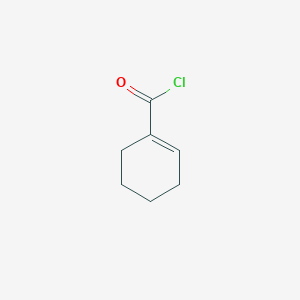

1-Cyclohexenecarbonyl chloride

Description

Properties

IUPAC Name |

cyclohexene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXARPLABDJXAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189821 | |

| Record name | 1-Cyclohexenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36278-22-5 | |

| Record name | 1-Cyclohexenecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036278225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Cyclohexenecarbonyl Chloride: A Comprehensive Technical Guide to its Chemical Properties, Reactivity, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexenecarbonyl chloride (C₇H₉ClO) is a bifunctional organic compound of significant interest in modern synthetic chemistry.[1] Possessing both a reactive acyl chloride and a versatile cyclohexene ring, it serves as a powerful intermediate for the synthesis of complex molecular architectures. This guide provides a detailed exploration of its physicochemical properties, synthesis, core reactivity, and applications, with a particular focus on its utility in the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings of its key reactions, offer practical protocols for its use and characterization, and provide essential safety and handling information for laboratory and industrial settings.

Introduction: The Molecular Profile of a Versatile Synthetic Building Block

This compound is an organic compound featuring a cyclohexene ring covalently bonded to a carbonyl chloride functional group.[1] This unique combination of a reactive acylating agent and an unsaturated carbocycle makes it a valuable precursor in a multitude of organic transformations.[1] The high electrophilicity of the carbonyl carbon, coupled with the potential for electrophilic addition reactions at the double bond, allows for a diverse range of chemical modifications.[1] Consequently, it is frequently employed as a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its effective use and quality control. Purity levels for synthetic applications are typically required to be above 95%.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 36278-22-5 | [2] |

| Molecular Formula | C₇H₉ClO | [3] |

| Molecular Weight | 144.60 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 1.136 g/mL at 25 °C (lit.) | N/A |

| Boiling Point | 78-80 °C at 15 mmHg (lit.) | N/A |

| Refractive Index | n20/D 1.503 (lit.) | N/A |

| Solubility | Soluble in organic solvents, reacts violently with water.[1][5] | [1][5] |

Spectroscopic Characterization:

The identity and purity of this compound are routinely confirmed using a suite of analytical techniques.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Infrared (IR) Spectroscopy : A strong, sharp absorption band corresponding to the C=O stretching vibration of the acyl chloride group is a key diagnostic feature, typically appearing around 1780-1815 cm⁻¹.

-

Mass Spectrometry (MS) : Used to confirm the molecular weight and fragmentation pattern of the molecule.

-

Gas Chromatography (GC) : A standard method for quantifying organic impurities and assessing purity, often with a flame ionization detector (FID).[1]

Synthesis and Manufacturing

The primary and most established laboratory and industrial synthesis of this compound involves the chlorination of its corresponding carboxylic acid.

Diagram 1: General synthesis workflow.

The most common method utilizes thionyl chloride (SOCl₂) or oxalyl chloride as the chlorinating agent.[1] The reaction with thionyl chloride proceeds through a well-established mechanism involving the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the final acyl chloride product with gaseous byproducts (SO₂ and HCl).[1] For industrial-scale production, process optimization and the use of continuous flow reactors can be employed to ensure consistent quality and high throughput.[1]

Chemical Reactivity and Core Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This is the foundation of its utility as an acylating agent.

Diagram 2: Major reaction pathways.

Nucleophilic Acyl Substitution

This is the predominant reaction pathway, proceeding via a two-step addition-elimination mechanism.[1]

-

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

-

Elimination: The carbon-oxygen double bond reforms, and the chloride ion is expelled as a good leaving group.

Key Reactions:

-

Hydrolysis: Reacts vigorously with water to form 1-cyclohexenecarboxylic acid and corrosive hydrochloric acid gas.[1][6] This reaction underscores the need for anhydrous handling conditions.

-

Reaction with Amines: This is one of the most important applications. Reaction with ammonia, primary, or secondary amines yields the corresponding N-substituted 1-cyclohexenecarboxamides.[1][7][8] These amides are crucial intermediates in organic synthesis.[1] The reaction is typically rapid and exothermic. Any HCl byproduct is neutralized by using excess amine or another non-nucleophilic base.[8][9]

Diagram 3: Nucleophilic addition-elimination mechanism.

-

Reaction with Alcohols: In the presence of a base (like pyridine), it reacts with alcohols to form esters, which are valuable in fragrance and polymer applications.

Friedel-Crafts Acylation

This compound can acylate aromatic rings in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][10] This electrophilic aromatic substitution reaction forms an aryl cyclohexenyl ketone. The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[10][11] A key advantage of this reaction is that the product ketone is deactivated towards further substitution, preventing polyacylation.[12]

Reactions of the Alkene

The double bond within the cyclohexene ring can undergo various electrophilic addition reactions, adding another layer of synthetic utility.[1] This allows for the introduction of further functionality post-acylation, making it a precursor to a wide array of bifunctional cyclohexyl derivatives.

Applications in Drug Development and Beyond

The dual reactivity of this compound makes it a valuable intermediate in several high-value chemical industries.

-

Pharmaceutical Synthesis: It is a key building block for introducing the cyclohexenyl or, after reduction, the cyclohexyl moiety into active pharmaceutical ingredients (APIs).[1] The related saturated compound, cyclohexanecarbonyl chloride, is used to prepare 1,2,3-triazoles as inhibitors of HIV-1 protease and to synthesize potent benzothiazole-based antitumor agents.[5] This strongly suggests analogous applications for the unsaturated derivative in creating novel therapeutic agents. The presence of chlorine in pharmaceuticals is well-established for enhancing the biological activity of molecules.[13]

-

Agrochemicals: It serves as an intermediate in the production of certain pesticides and herbicides, where the final molecular structure is tailored for specific biological activity and environmental persistence.[1][5]

-

Polymer and Materials Science: The presence of the polymerizable double bond makes it a candidate for use as a monomer in addition polymerization reactions, leading to polymers with reactive pendant acyl chloride groups that can be further modified.[1]

Safety, Handling, and Storage

DANGER: this compound is a corrosive and hazardous chemical that requires strict safety protocols.

Table 2: Hazard Summary and Handling Precautions

| Aspect | Description |

| Primary Hazards | Causes severe skin burns and eye damage.[14] Corrosive and irritating to the respiratory system.[1] Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[1][5] Combustible liquid.[15] |

| Handling | Must be handled in a well-ventilated chemical fume hood.[2] Avoid contact with skin, eyes, and clothing.[2][16] Avoid formation of mists or aerosols.[2] Use non-sparking tools and prevent electrostatic discharge.[2] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile or neoprene), chemical safety goggles, and a face shield.[14][17] Use a lab coat and ensure an emergency safety shower and eyewash station are accessible. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][16] Keep away from heat, sparks, and open flames.[16] Store away from incompatible materials such as water, strong bases, and alcohols.[5][14] Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent hydrolysis from atmospheric moisture.[15] |

| First Aid | Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[14] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14] Inhalation: Remove person to fresh air and keep comfortable for breathing.[14] In all cases of exposure, seek immediate medical attention. [14] |

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its defined physicochemical properties, predictable reactivity, and multiple pathways for functionalization make it an indispensable tool for chemists in academia and industry. The ability to readily undergo nucleophilic acyl substitution to form stable amides and esters, coupled with the potential for Friedel-Crafts acylation and alkene modification, provides a robust platform for the construction of complex molecules. While its reactivity demands careful handling and storage, a thorough understanding of its chemical nature, as outlined in this guide, enables its safe and effective application in the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

HOPEMAX. China Cyclohexanecarbonyl Chloride Supplier. Available at: [Link]

-

NIST. Cyclohexanecarbonyl chloride. NIST Chemistry WebBook. Available at: [Link]

-

Organic Syntheses. cyclohexylidenecyclohexane. Available at: [Link]

-

Cheméo. Chemical Properties of Cyclohexanecarbonyl chloride (CAS 2719-27-9). Available at: [Link]

-

HOPEMAX. China Good Price High-purity Cyclohexanecarbonyl Chloride. Available at: [Link]

-

Pearson. Show how you would use appropriate acyl chlorides and amines to synthesize cyclohexanecarboxamide. Available at: [Link]

-

PubChem. Cyclohexanecarbonyl chloride. National Center for Biotechnology Information. Available at: [Link]

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. Available at: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

Journal of the Chemical Society, Chemical Communications. Synthetic route to tricyclic carbon compounds by Friedel–crafts acylation. RSC Publishing. Available at: [Link]

-

The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts Acylation. YouTube. Available at: [Link]

-

Clark, J. The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Available at: [Link]

-

ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure? Available at: [Link]

-

BTEC Applied Science Level 3. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. Available at: [Link]

-

Journal of Chemical Education. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. ERIC. Available at: [Link]

-

Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]

-

Save My Exams. (2024, December 23). Relative Ease of Hydrolysis. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

-

Jasperse, J. Reactions of Amines. Chem 360 Notes. Available at: [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. National Library of Medicine. Available at: [Link]

-

Lumen Learning. 7.5. Reaction mechanisms. Organic Chemistry 1: An open textbook. Available at: [Link]

-

Reddit. (2025, July 3). Acyl Chloride and Primary Amine Reactions. r/OrganicChemistry. Available at: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine. Available at: [Link]

-

The Organic Chemistry Tutor. (2020, September 30). Hydrolysis of an acid chloride. YouTube. Available at: [Link]

Sources

- 1. Buy this compound | 36278-22-5 [smolecule.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | C7H9ClO | CID 142066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hopemaxchem.com [hopemaxchem.com]

- 5. CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 6. savemyexams.com [savemyexams.com]

- 7. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]

- 17. 环己甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.cn]

1-Cyclohexenecarbonyl chloride synthesis from cyclohexene

An In-depth Technical Guide to the Synthesis of 1-Cyclohexenecarbonyl Chloride from Cyclohexene

Abstract

This compound is a valuable bifunctional reagent in organic synthesis, prized for its ability to participate in reactions via both its acyl chloride and alkene moieties.[1] Its role as a precursor for pharmaceuticals, agrochemicals, and polymers necessitates a robust and well-understood synthetic pathway. This guide provides a comprehensive overview of a reliable two-stage synthesis commencing from cyclohexene. The core strategy involves an initial carboxylation of cyclohexene to yield the intermediate, 1-cyclohexenecarboxylic acid, followed by a chlorination step to afford the final product. We will delve into the mechanistic underpinnings of each transformation, present detailed experimental protocols, and compare common reagents and conditions to provide a field-proven framework for its successful synthesis.

Introduction

This compound (C₇H₉ClO) is a reactive intermediate that merges the electrophilicity of an acyl chloride with the nucleophilicity of a carbon-carbon double bond within a six-membered ring.[1] This unique structural combination allows for a diverse range of subsequent chemical transformations, including acylation reactions to form esters and amides, and electrophilic additions across the double bond.[1] A direct, single-step conversion from cyclohexene is not well-established; therefore, a strategic multi-step approach is required. This whitepaper outlines the most logical and efficient pathway: the conversion of cyclohexene to 1-cyclohexenecarboxylic acid, followed by the transformation of the carboxylic acid to the target acyl chloride.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. Each stage involves distinct mechanistic pathways and requires careful selection of reagents and reaction conditions to ensure high yield and purity.

Caption: High-level workflow for the two-stage synthesis.

Part 1: Synthesis of 1-Cyclohexenecarboxylic Acid via the Koch-Haaf Reaction

The introduction of a carboxyl group onto the cyclohexene scaffold is most effectively achieved using the Koch-Haaf reaction. This powerful carbonylation method synthesizes tertiary carboxylic acids from alkenes using carbon monoxide and a strong acid catalyst.[2] The reaction proceeds through a carbocation intermediate, making it highly suitable for alkenes like cyclohexene.[3][4]

Mechanistic Rationale

The causality of the Koch-Haaf reaction is rooted in carbocation chemistry. A strong acid, typically sulfuric acid, protonates the cyclohexene double bond to generate a secondary cyclohexyl carbocation. This electrophilic intermediate is then attacked by the nucleophilic carbon atom of carbon monoxide, forming a highly reactive acylium ion. The reaction is terminated by the addition of water, which hydrolyzes the acylium ion to the final carboxylic acid product.

Caption: Simplified mechanism for acyl chloride formation using SOCl₂.

Oxalyl Chloride/DMF Mechanism: With a catalytic amount of N,N-dimethylformamide (DMF), the reaction proceeds through a Vilsmeier reagent, which is the active chlorinating agent. DMF first reacts with oxalyl chloride to form this highly electrophilic intermediate. The carboxylic acid then attacks the Vilsmeier reagent, leading to the formation of the acyl chloride and regenerating the DMF catalyst, with the release of CO and CO₂. [5]

Experimental Protocol 2A: Chlorination with Thionyl Chloride

This protocol is adapted from a standard procedure for converting cyclohexanecarboxylic acid. [6] Materials:

-

1-Cyclohexenecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Benzene or Toluene (anhydrous)

-

A reflux condenser with a gas trap (to neutralize HCl and SO₂)

Procedure:

-

Reaction Setup: To a round-bottomed flask containing 1-cyclohexenecarboxylic acid (0.1 mol), add 50 mL of anhydrous benzene.

-

Reagent Addition: Slowly add thionyl chloride (0.15 mol, 1.5 equivalents) to the flask at room temperature with stirring.

-

Reaction: Attach the reflux condenser and gas trap. Heat the mixture to reflux (approx. 80°C) for 1-2 hours. [1]The reaction is complete when gas evolution ceases.

-

Purification: Allow the mixture to cool to room temperature. The excess thionyl chloride and solvent can be removed by distillation at atmospheric pressure, followed by vacuum distillation of the residue to obtain pure this compound. Typical yields range from 85-95%. [1]

Experimental Protocol 2B: Chlorination with Oxalyl Chloride

This method offers milder conditions and is preferable for sensitive substrates.

Materials:

-

1-Cyclohexenecarboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

Dichloromethane (DCM, anhydrous)

-

N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

-

Reaction Setup: Dissolve 1-cyclohexenecarboxylic acid (0.1 mol) in 100 mL of anhydrous DCM in a flask under a nitrogen atmosphere.

-

Catalyst Addition: Add 1-2 drops of DMF to the solution.

-

Reagent Addition: Slowly add oxalyl chloride (0.12 mol, 1.2 equivalents) dropwise via a syringe or dropping funnel at 0°C (ice bath). Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours until gas evolution stops.

-

Purification: The solvent and any volatile byproducts are removed under reduced pressure using a rotary evaporator to yield the crude product. Further purification by vacuum distillation provides this compound in high purity. Typical yields are often in the 90-98% range. [1]

Product Characterization

Confirmation of the final product, this compound, should be performed using standard analytical techniques.

| Technique | Expected Result |

| ¹H NMR | Vinyl proton chemical shift: 6.2-6.8 ppm. [1] |

| ¹³C NMR | Carbonyl carbon signal: 168-172 ppm. [1] |

| FTIR | Strong carbonyl (C=O) stretch: 1760-1780 cm⁻¹. [1] |

| GC-MS | Molecular ion peak (m/z): 146 (for ³⁵Cl isotope). [1] |

Safety and Handling

-

Cyclohexene: Flammable liquid. Handle in a well-ventilated area away from ignition sources.

-

Strong Acids (H₂SO₄): Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Carbon Monoxide: Extremely toxic gas. The Koch-Haaf reaction should only be performed in a certified fume hood.

-

Thionyl Chloride & Oxalyl Chloride: Both are corrosive and react violently with water, releasing toxic HCl gas. [1]Handle with extreme care in a fume hood, wearing appropriate PPE. Ensure all glassware is scrupulously dry.

Conclusion

The synthesis of this compound from cyclohexene is most reliably executed via a two-stage process. The Koch-Haaf reaction provides an effective means for the initial carboxylation of the alkene, yielding 1-cyclohexenecarboxylic acid. Subsequent treatment with either thionyl chloride or oxalyl chloride efficiently converts this intermediate to the desired acyl chloride. While thionyl chloride is a cost-effective option, oxalyl chloride with catalytic DMF provides a milder and often higher-yielding alternative. Careful attention to anhydrous conditions and safety protocols is paramount for the successful and safe execution of this synthesis.

References

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. [Link]

-

Organic Chemistry Tutor. Koch-Haaf Carbonylation. [Link]

-

ResearchGate. (2024, August). Carboxylation of cyclohexene with CO2 in the presence of a ketone and a copper complex under UV irradiation. [Link]

-

Wikipedia. Oxalyl chloride. [Link]

-

AHH Chemical Co., Ltd. Buy Bulk 3-Cyclohexene Carboxylic Acid/3-Cyclohexene - 1-Carboxylic Acid ≥ 98% Online. [Link]

-

YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]

- Google Patents. (2000). WO2000046174A1 - A method of preparing cyclohexanecarboxylic acid using [2+4] diels-alder reaction.

-

YouTube. (2025, March 26). Koch Haaf Carbonylation Reaction. [Link]

-

Wikipedia. Koch reaction. [Link]

-

Cambridge University Press. Koch Reaction. [Link]

Sources

1-Cyclohexenecarbonyl chloride reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 1-Cyclohexenecarbonyl Chloride with Nucleophiles

Abstract

This compound is a versatile bifunctional reagent, possessing two key electrophilic sites: a highly reactive acyl chloride and an electron-deficient carbon-carbon double bond. This dual reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures. This guide provides a comprehensive analysis of its reactions with various nucleophiles, elucidating the underlying principles that govern regioselectivity between direct acyl substitution (1,2-addition) and conjugate addition (1,4-addition). We will explore the mechanistic pathways, provide field-tested experimental protocols, and offer insights into controlling reaction outcomes for researchers, chemists, and drug development professionals.

Foundational Principles: The Electronic Landscape of an α,β-Unsaturated Acyl Chloride

This compound, with its molecular formula C₇H₉ClO, integrates the high electrophilicity of an acyl chloride with the extended conjugation of an α,β-unsaturated system[1]. This structure gives rise to two primary sites susceptible to nucleophilic attack:

-

The Carbonyl Carbon (C1): This carbon is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. It is the primary site for nucleophilic acyl substitution.[2][3]

-

The β-Carbon (C3): Through resonance, the electron-withdrawing nature of the carbonyl group is relayed to the β-carbon of the double bond, rendering it electrophilic and susceptible to conjugate addition.[4]

The competition between these two sites is a central theme in the chemistry of this reagent. The outcome is largely dictated by the nature of the nucleophile, governed by principles such as the Hard and Soft Acids and Bases (HSAB) theory. The carbonyl carbon is considered a "hard" electrophilic center, preferentially reacting with "hard" nucleophiles (e.g., amines, alcohols, Grignard reagents). Conversely, the β-carbon is a "soft" electrophilic center, favoring reactions with "soft" nucleophiles (e.g., organocuprates, thiols).[5]

Caption: Dueling electrophilic sites in this compound.

Nucleophilic Acyl Substitution at the Carbonyl Carbon (1,2-Addition Pathway)

The most common reaction pathway for this compound involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group.[1][6][7] This addition-elimination mechanism is characteristic of acyl chlorides, which are among the most reactive carboxylic acid derivatives.[2][8]

Caption: General mechanism for nucleophilic acyl substitution.

Amide Synthesis via Aminolysis

The reaction with primary or secondary amines is a robust and efficient method for forming amides.[8][] The reaction is typically rapid and exothermic.[10] A key experimental consideration is the neutralization of the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[11] This is achieved by using either two equivalents of the amine nucleophile or one equivalent of the amine and one equivalent of a non-nucleophilic base like pyridine or triethylamine.[10][12] This process is often referred to as the Schotten-Baumann reaction.[13]

Representative Experimental Protocol: Synthesis of N-Benzyl-1-cyclohexene-1-carboxamide

-

Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM, 20 mL).

-

Addition: The solution is cooled to 0 °C in an ice bath. This compound (1.0 eq) dissolved in anhydrous DCM (10 mL) is added dropwise over 15 minutes.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[14] Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The mixture is washed sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.

Ester Synthesis via Alcoholysis

Alcohols react with this compound to form the corresponding esters.[1][8] This reaction is generally slower than aminolysis and often requires a base, such as pyridine, which acts both as a catalyst and to neutralize the HCl byproduct.[10][15]

Representative Experimental Protocol: Synthesis of Methyl 1-cyclohexene-1-carboxylate

-

Setup: To a stirred solution of methanol (1.2 eq) and pyridine (1.2 eq) in anhydrous diethyl ether (25 mL) at 0 °C, add a solution of this compound (1.0 eq) in diethyl ether (10 mL) dropwise.

-

Reaction: The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 3 hours.

-

Work-up: The reaction is quenched by the addition of water. The ether layer is separated and washed with 5% HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The resulting crude ester is purified by vacuum distillation.

Reactions with Strong Carbon Nucleophiles: Grignard and Hydride Reagents

Strong, "hard" carbon and hydride nucleophiles react exclusively at the carbonyl carbon.[4][10]

-

Grignard Reagents: These powerful nucleophiles add twice to acyl chlorides. The initial nucleophilic acyl substitution produces a ketone intermediate. This ketone is more reactive towards the Grignard reagent than the starting acyl chloride, leading to a rapid second nucleophilic addition to form a tertiary alcohol after acidic work-up.[16][17][18] It is generally not possible to stop the reaction at the ketone stage using Grignard reagents.[19]

-

Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) also add twice. The acyl chloride is first reduced to an intermediate aldehyde, which is immediately further reduced to the corresponding primary alcohol.[10][20]

Caption: Double addition pathways for strong nucleophiles.

Controlling Reactivity: Ketone Synthesis and Conjugate Addition

While highly reactive nucleophiles lead to double addition, more nuanced reagents allow for selective transformations, including the isolation of ketones and exploitation of the conjugate addition pathway.

Ketone Synthesis with Organocuprates (Gilman Reagents)

Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are "soft" organometallic nucleophiles.[21] Their reduced reactivity compared to Grignard reagents allows them to react with highly reactive acyl chlorides to form ketones, without reacting further with the ketone product.[16][19][22] This makes them the reagents of choice for converting acyl chlorides to ketones.[21]

Representative Experimental Protocol: Synthesis of 1-(1-Cyclohexen-1-yl)propan-1-one

-

Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare lithium diethylcuprate by adding two equivalents of ethyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether at -78 °C.

-

Addition: A solution of this compound (1.0 eq) in anhydrous ether is added slowly to the stirred Gilman reagent at -78 °C.

-

Reaction: The reaction is stirred at -78 °C for 1 hour.

-

Work-up: The reaction is quenched by pouring it into a saturated aqueous ammonium chloride solution.

-

Isolation: The mixture is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The product ketone is purified by column chromatography.

The Conjugate Addition (1,4-Addition) Pathway

The α,β-unsaturated ketone products synthesized via Gilman reagents are themselves valuable intermediates, susceptible to a second nucleophilic attack. This time, "soft" nucleophiles will preferentially add to the now-activated β-carbon in a conjugate or 1,4-addition (Michael addition) mechanism.[4][23] Organocuprates are classic examples of reagents that perform 1,4-addition on α,β-unsaturated ketones.[19][24]

Table 1: Regioselectivity of Nucleophiles with α,β-Unsaturated Carbonyl Systems

| Nucleophile Class | Hardness/Softness | Primary Reaction Site | Typical Product from this compound |

| Amines (R₂NH) | Hard | Carbonyl Carbon (1,2) | Amide |

| Alcohols (ROH) | Hard | Carbonyl Carbon (1,2) | Ester |

| Grignard (RMgX) | Hard | Carbonyl Carbon (1,2) | Tertiary Alcohol (via double addition) |

| Hydrides (LiAlH₄) | Hard | Carbonyl Carbon (1,2) | Primary Alcohol (via double reduction) |

| Organocuprates (R₂CuLi) | Soft | Carbonyl Carbon (1,2) | Ketone (single addition) |

| Organocuprates (R₂CuLi) | Soft | β-Carbon (1,4) | β-Substituted Ketone (on the enone product) |

Conclusion

This compound is a powerful and versatile building block whose reactivity can be precisely controlled through the judicious choice of nucleophile and reaction conditions. Its ability to undergo both nucleophilic acyl substitution and, through its ketone derivatives, conjugate addition allows for the synthesis of a wide array of functionalized cyclohexene and cyclohexane structures. A thorough understanding of the principles of hard and soft nucleophiles and the distinct mechanistic pathways they favor is paramount for any scientist aiming to leverage this reagent in the synthesis of complex target molecules. This guide provides the foundational knowledge and practical protocols to effectively harness the synthetic potential of this important intermediate.

References

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

- Books. (2022, June 15).

-

BYJU'S. Nucleophilic Acyl Substitution. [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

-

chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

-

YouTube. (2023, February 10). Preparations and Reactions of Acyl Chlorides. [Link]

-

Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]

-

Reddit. (2024, October 6). how to decide between 1,4 and 1,2 nucleophilic attacks on alpha-beta unsaturated ketones?[Link]

-

YouTube. (2021, February 13). 1,2 vs 1,4 Addition, Alpha-Beta Unsaturated Carbonyls & Cuprates. [Link]

-

Pearson. Show how you would use appropriate acyl chlorides and amines to s...[Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

YouTube. (2019, November 12). synthesis of esters from acid chlorides. [Link]

-

Chemistry Steps. Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. [Link]

-

Organic Chemistry Tutor. Gilman Reagent (Organocuprates). [Link]

-

University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

-

Chemistry Steps. R2CuLi Organocuprates - Gilman Reagents. [Link]

-

Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. [Link]

-

Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. [Link]

-

YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. [Link]

-

Chemguide. the reaction of acyl chlorides with ammonia and primary amines. [Link]

Sources

- 1. Buy this compound | 36278-22-5 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. savemyexams.com [savemyexams.com]

- 10. benchchem.com [benchchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]

- 13. Amide Synthesis [fishersci.it]

- 14. pure.hud.ac.uk [pure.hud.ac.uk]

- 15. youtube.com [youtube.com]

- 16. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. youtube.com [youtube.com]

- 19. organicchemistrytutor.com [organicchemistrytutor.com]

- 20. youtube.com [youtube.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. m.youtube.com [m.youtube.com]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 1-Cyclohexenecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Commitment to Proactive Safety in Chemical Synthesis

In the fast-paced world of pharmaceutical and chemical research, the drive for innovation is relentless. Novel molecules with the potential for therapeutic breakthroughs are synthesized daily. Among these is 1-Cyclohexenecarbonyl chloride, a reactive intermediate whose unique structural features make it a valuable building block. However, its utility is intrinsically linked to its reactivity, which in turn dictates its hazard profile. This guide is crafted not as a rigid set of rules, but as a dynamic framework for risk assessment and safe handling. As Senior Application Scientists, we recognize that true scientific integrity lies in a proactive, informed approach to safety. This document is designed to empower researchers to not just follow protocols, but to understand the fundamental principles of chemical safety as they apply to this and other reactive reagents.

Section 1: Chemical Identity and Hazard Profile

GHS Classification (Anticipated)

Based on data from similar compounds, this compound should be treated as a substance with the following hazard classifications:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[3][5] |

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage.[3][5] |

| Acute Toxicity, Oral | 4 (Assumed) | Harmful if swallowed.[1] |

| Acute Toxicity, Inhalation | Data not available | Potentially harmful to fatal if inhaled. |

| Corrosive to Metals | 1 (Possible) | May be corrosive to metals.[3] |

Note: This classification is based on the profiles of similar acyl chlorides and should be considered the minimum standard for handling until specific data for this compound becomes available.

The primary and most immediate danger of this compound is its corrosive nature.[3][5] Upon contact with moisture, such as humidity in the air or water on skin and mucous membranes, it rapidly hydrolyzes to form hydrochloric acid (HCl) and 1-cyclohexenecarboxylic acid. The generation of HCl gas is responsible for the characteristic acrid, pungent odor and is a significant inhalation hazard.[4]

Section 2: The Cornerstone of Safety: A Multi-Layered Approach to Exposure Prevention

A robust safety protocol is not a single action but a system of reinforcing layers of protection. The following sections detail the essential components of this system, from engineering controls to personal diligence.

Engineering Controls: The First Line of Defense

The primary goal of engineering controls is to physically isolate the researcher from the hazardous substance.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood with a face velocity of 80-120 feet per minute. This is non-negotiable.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area. Regularly test these facilities to ensure proper operation.

Personal Protective Equipment (PPE): The Last Barrier

PPE is a critical final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:

| Body Part | PPE Specification | Rationale |

| Eyes and Face | Chemical splash goggles and a face shield. | Protects against splashes and fumes. A face shield provides broader protection for the entire face. |

| Hands | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). A double-gloving approach with a lighter nitrile glove underneath is recommended. | Provides protection against direct skin contact. Check glove manufacturer's compatibility charts. |

| Body | A flame-resistant lab coat, worn fully buttoned. | Protects against splashes and spills on clothing. |

| Respiratory | A NIOSH-approved respirator with an acid gas cartridge may be necessary for certain operations, such as large-scale transfers or spill cleanup. Consult your institution's environmental health and safety (EHS) department for specific guidance. | Protects against inhalation of corrosive HCl vapors. |

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to preventing incidents.

Handling:

-

Work in a well-ventilated area: Always handle this compound in a certified chemical fume hood.[5]

-

Avoid contact: Prevent contact with skin, eyes, and clothing.[5]

-

Moisture sensitivity: This compound reacts violently with water.[6] Take extreme care to work in a dry environment and use dry glassware and equipment.

-

Inert atmosphere: For long-term storage and for reactions sensitive to moisture, handle under an inert atmosphere (e.g., nitrogen or argon).

-

Grounding: For transfers of larger quantities, ensure proper grounding and bonding to prevent static discharge, which could be an ignition source.

Storage:

-

Store in a cool, dry, well-ventilated area. [5]

-

Keep containers tightly closed to prevent moisture from entering and to contain corrosive vapors.

-

Incompatible materials: Store away from water, alcohols, bases, and oxidizing agents.

-

Corrosives cabinet: Store in a dedicated corrosives cabinet.

Section 3: Emergency Response: Preparedness and Action

Even with the best preventative measures, the potential for accidental exposure or spills exists. A well-rehearsed emergency plan is crucial.

First Aid Measures

Immediate and appropriate first aid is critical in mitigating the effects of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[3] |

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill.

-

Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

-

Neutralize: Cautiously neutralize the spill with a suitable agent for acid chlorides, such as sodium bicarbonate or a commercial spill kit neutralizer.

-

Collect: Carefully scoop the absorbed and neutralized material into a designated, labeled waste container.

-

Decontaminate: Clean the spill area with a detergent and water solution, followed by a final rinse with water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[5]

-

Unsuitable Extinguishing Media: DO NOT USE WATER. [5] The violent reaction with water will generate large amounts of corrosive and toxic hydrogen chloride gas.

-

Specific Hazards: In a fire, this compound will decompose to produce toxic and corrosive fumes, including hydrogen chloride and carbon oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 4: Risk Assessment and Control Workflow

A systematic approach to risk assessment is fundamental to safe laboratory practice. The following diagram illustrates a logical workflow for managing the risks associated with this compound.

Caption: A logical workflow for risk assessment and control.

Conclusion: A Culture of Vigilance

The safe and effective use of reactive reagents like this compound is not merely a matter of following a checklist. It requires a deep understanding of the inherent chemical hazards, a commitment to a multi-layered safety system, and a culture of constant vigilance. By internalizing the principles outlined in this guide, researchers can confidently and safely explore the synthetic potential of this valuable compound, pushing the boundaries of scientific discovery while upholding the highest standards of laboratory safety.

References

-

PubChem. Cyclohexanecarbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Cyclohexanecarbonyl chloride | C7H11ClO | CID 75938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. シクロヘキサンカルボニルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 1-Cyclohexenecarbonyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of the carbonyl carbon in 1-cyclohexenecarbonyl chloride, a key reactive intermediate in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of electronic and structural factors that govern its reactivity. We will explore the foundational principles of acyl chloride electrophilicity, dissect the specific influence of the α,β-unsaturation imparted by the cyclohexene moiety, and present methodologies for the characterization and prediction of its reactive properties. This guide synthesizes theoretical principles with practical insights, offering a self-validating framework for understanding and utilizing this versatile chemical entity.

Introduction: The Intrinsic Reactivity of Acyl Chlorides

Acyl chlorides are among the most reactive derivatives of carboxylic acids, a characteristic directly attributable to the high electrophilicity of the carbonyl carbon.[1][2] This heightened reactivity stems from the potent inductive effects of two highly electronegative atoms—oxygen and chlorine—directly bonded to the carbonyl carbon.[1] Both atoms pull electron density away from the carbon, creating a significant partial positive charge (δ+) and rendering it highly susceptible to nucleophilic attack.[1]

The general mechanism for reactions involving acyl chlorides is a nucleophilic acyl substitution, which proceeds via a two-step addition-elimination pathway.[3] A nucleophile first adds to the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, and the chloride ion is expelled as a stable leaving group. This inherent reactivity makes acyl chlorides valuable reagents for the synthesis of esters, amides, and other carbonyl compounds.[1]

Modulating Electrophilicity: The Role of the 1-Cyclohexenyl Group

The electrophilicity of the carbonyl carbon in this compound is uniquely modulated by the presence of the adjacent carbon-carbon double bond within the cyclohexene ring. This introduces a dynamic interplay of competing electronic effects: resonance and induction.

Inductive and Resonance Effects

Inductive Effect (-I): The sp²-hybridized carbons of the double bond are more electronegative than sp³-hybridized carbons. This would suggest a weak electron-withdrawing inductive effect on the carbonyl carbon.

Resonance Effect (+R): The π-system of the carbon-carbon double bond is in conjugation with the carbonyl group. This allows for the delocalization of π-electrons, which can be depicted by the following resonance structures:

To be replaced with actual image rendering of the molecule structures for clarity as DOT language does not directly support chemical structures.

Caption: Resonance delocalization in this compound.

This resonance donation of electron density from the C=C double bond to the carbonyl carbon increases the electron density at the carbonyl carbon, thereby reducing its electrophilicity. The β-carbon of the cyclohexene ring, in turn, acquires a partial positive charge, making it a potential site for nucleophilic attack (a Michael-type addition), although reactions at the carbonyl carbon are generally more facile for acyl chlorides.

The Net Electronic Effect: A Quantitative Perspective

To quantify the net electronic effect of the 1-cyclohexenyl substituent, we can refer to Hammett substituent constants (σ). These constants provide an empirical measure of the electron-donating or electron-withdrawing ability of a substituent.

| Substituent | σm | σp | Electronic Effect |

| 1-Cyclohexenyl | -0.10 | -0.08 | Weakly Electron-Donating |

| Cyclohexyl | -0.05 | -0.15 | Weakly Electron-Donating |

| Data sourced from Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. |

The negative values for the Hammett constants of the 1-cyclohexenyl group indicate that it is, on balance, a weak electron-donating group. This suggests that the resonance effect (+R) slightly outweighs the inductive effect (-I). Consequently, the carbonyl carbon in this compound is expected to be slightly less electrophilic than that of its saturated counterpart, cyclohexanecarbonyl chloride.

Experimental and Computational Probes of Electrophilicity

Spectroscopic Analysis: ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a powerful tool for probing the electronic environment of carbon atoms. The chemical shift (δ) of the carbonyl carbon is particularly sensitive to its electron density. A higher electron density results in greater shielding and a more upfield (lower ppm) chemical shift.

For α,β-unsaturated carbonyl compounds, conjugation generally leads to an upfield shift of the carbonyl carbon signal compared to their saturated analogs. This is attributed to the increased electron density at the carbonyl carbon due to resonance. While a specific spectrum for this compound is not widely published, we can predict a trend based on data for related compounds.

| Compound | Carbonyl Carbon ¹³C Chemical Shift (ppm) |

| Predicted for: this compound | ~165-170 |

| Cyclohexanecarbonyl chloride | ~170-175 |

| Note: These are predicted values based on general trends for acyl chlorides and the influence of α,β-unsaturation. Actual values may vary depending on the solvent and other experimental conditions. |

Kinetic Studies: Hydrolysis Rates

A direct measure of the electrophilicity of the carbonyl carbon can be obtained by comparing the rates of nucleophilic substitution reactions. The hydrolysis of acyl chlorides to their corresponding carboxylic acids is a convenient reaction to study kinetically.

Given that the 1-cyclohexenyl group is weakly electron-donating, it is anticipated that the rate of hydrolysis for this compound would be slightly slower than that of cyclohexanecarbonyl chloride.

Caption: A generalized workflow for comparing the hydrolysis rates.

Computational Chemistry: The Electrophilicity Index

Modern computational chemistry offers powerful tools for quantifying electrophilicity. The global electrophilicity index (ω), as defined by Parr et al., provides a quantitative measure of an electrophile's ability to accept electrons. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which are in turn derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

ω = μ² / 2η

A higher value of ω indicates a greater electrophilicity. While a specific computational study for this compound is not available in the reviewed literature, such a study would provide valuable theoretical insight into its reactivity.

Caption: A typical workflow for the computational determination of the electrophilicity index.

Synthetic Applications and Considerations

The high reactivity of this compound makes it a versatile intermediate in organic synthesis, particularly in acylation reactions to form esters and amides.[4] Its use is prevalent in the synthesis of pharmaceuticals and agrochemicals.[4]

However, its high reactivity also necessitates careful handling. This compound is sensitive to moisture and will readily hydrolyze.[4] Therefore, all reactions should be conducted under anhydrous conditions. It is also corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4]

Conclusion

The electrophilicity of the carbonyl carbon in this compound is a finely tuned property governed by a combination of strong inductive withdrawal by the oxygen and chlorine atoms and a competing, though weaker, resonance donation from the conjugated carbon-carbon double bond of the cyclohexene ring. Quantitative analysis through Hammett constants suggests that the net effect of the 1-cyclohexenyl group is weakly electron-donating, implying a slightly reduced electrophilicity compared to its saturated analog. This nuanced reactivity profile can be further elucidated through a combination of spectroscopic techniques like ¹³C NMR, kinetic studies of its reactions, and computational modeling to determine its electrophilicity index. A thorough understanding of these principles is paramount for the effective and safe utilization of this important synthetic building block in research and development.

References

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

Reddit. (2023, February 28). Nucleophilic acyl substitution: can someone explain, when there is a preference to attack at the carbonyl, the alpha carbon, or beta carbon? r/Mcat. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.

- Parr, R. G., Szentpaly, L. v., & Liu, S. (1999). Electrophilicity Index. Journal of the American Chemical Society, 121(9), 1922–1924.

Sources

Whitepaper: The Pivotal Role of the Conjugated Double Bond in the Reactivity of 1-Cyclohexenecarbonyl Chloride

Abstract

1-Cyclohexenecarbonyl chloride is a bifunctional molecule of significant interest in synthetic chemistry, particularly for professionals in pharmaceutical and materials science research. Its unique structure, featuring a highly reactive acyl chloride group conjugated with a carbon-carbon double bond, presents a fascinating case of modulated reactivity. This guide dissects the electronic and mechanistic implications of this α,β-unsaturation. We will explore how the double bond influences the electrophilicity of the carbonyl carbon, activates the β-carbon to nucleophilic attack, and participates in pericyclic reactions. This document provides a detailed examination of the competing reaction pathways—nucleophilic acyl substitution, conjugate addition, electrophilic addition, and cycloaddition—supported by mechanistic diagrams and field-tested experimental protocols. The objective is to provide researchers with the foundational knowledge to strategically exploit the versatile reactivity of this important synthetic intermediate.

Introduction to this compound: A Molecule of Dual Functionality

This compound, with the molecular formula C₇H₉ClO, is a reactive organic compound that serves as a valuable intermediate in a multitude of synthetic applications, from the production of agrochemicals and pharmaceuticals to the creation of novel polymers.[1][2] Its utility stems from the presence of two key functional groups: a highly energetic acyl chloride and a nucleophilic carbon-carbon double bond. The strategic placement of these groups in a conjugated system is not a mere structural curiosity; it is the core determinant of the molecule's chemical behavior.

Molecular Structure and Physicochemical Properties

The molecule consists of a six-membered cyclohexene ring where the endocyclic double bond is directly attached to a carbonyl chloride group.[1] This arrangement classifies it as an α,β-unsaturated acyl chloride.

| Property | Value | Source |

| Molecular Formula | C₇H₉ClO | [3] |

| Molecular Weight | 144.60 g/mol | [3] |

| CAS Number | 36278-22-5 | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Key Functional Groups | Acyl Chloride, Alkene | [1] |

Synthesis Overview

The most direct and industrially scalable synthesis of this compound involves the treatment of its corresponding carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a common reagent for this transformation, proceeding through a well-established internal nucleophilic substitution (SNi) mechanism to yield the acyl chloride with high purity and conversion rates.[1][5]

Caption: General synthesis workflow for this compound.

The Electronic Influence of the Double Bond

The juxtaposition of the C=C double bond and the C=O group creates a conjugated π-system that dictates the molecule's electronic landscape. This conjugation is responsible for a delocalization of electron density that extends beyond the individual functional groups, fundamentally altering their reactivity compared to their saturated or isolated counterparts.

Resonance and Inductive Effects: A Duality in Reactivity

The electronegative oxygen and chlorine atoms in the acyl chloride group strongly pull electron density away from the carbonyl carbon via the inductive effect.[6] This effect is further amplified by resonance. The π-electrons of the C=C double bond can be delocalized across the carbonyl group, creating resonance structures that place a partial positive charge not only on the carbonyl carbon but also on the β-carbon of the cyclohexene ring.[7][8]

This electronic distribution has two profound consequences:

-

The Carbonyl Carbon (C1): Remains a highly electrophilic center, characteristic of all acyl chlorides, primed for nucleophilic attack.[6][9]

-

The β-Carbon (C3): Acquires significant electrophilic character, creating a second site susceptible to attack by certain nucleophiles—a feature absent in saturated acyl chlorides.[10][11]

Caption: Mechanism of Nucleophilic Acyl Substitution.

This pathway is fundamental to using this compound as an acylating agent to form amides, esters, and other carboxylic acid derivatives. [1]

Pathway B: Nucleophilic Conjugate Addition (1,4-Addition)

Softer, less basic nucleophiles, such as Gilman reagents (organocuprates) or thiols, can preferentially attack the electrophilic β-carbon of the double bond. [7]This pathway, known as conjugate or Michael addition, is a direct consequence of the electronic influence of the carbonyl group. The attack generates an enolate intermediate, which is then protonated during workup to yield a 3-substituted cyclohexanecarbonyl chloride.

Caption: Mechanism of Nucleophilic Conjugate Addition.

The choice between 1,2- and 1,4-addition is a classic example of kinetic versus thermodynamic control, heavily influenced by the nature of the nucleophile.

Pathway C: Electrophilic Addition to the Alkene

While the double bond is electron-deficient overall, it can still undergo electrophilic addition with strong electrophiles like hydrogen halides (e.g., HBr, HCl). [10][12]However, its reactivity is significantly lower than that of a simple, isolated alkene. [10]The reaction proceeds via a carbocation intermediate, and the regioselectivity follows Markovnikov's rule, where the proton adds to the carbon with more hydrogen atoms (the α-carbon), leading to the formation of a more stable tertiary carbocation at the β-carbon. [12][13]

Pathway D: Cycloaddition Reactions

The electron-deficient nature of the double bond makes this compound an excellent dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. [14][15]When reacted with an electron-rich diene, it can form complex bicyclic structures with high stereospecificity. This reaction is a powerful tool for constructing six-membered rings in a single, concerted step. [16][17]

Caption: The Diels-Alder reaction pathway.

Experimental Protocols and Considerations

The following protocols are representative of the core reactivity discussed. They are presented as self-validating systems, where successful product formation confirms the intended mechanistic pathway.

Protocol: Synthesis of this compound

This protocol is adapted from established industrial methods for converting carboxylic acids to acyl chlorides. [1][18]

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1-cyclohexenecarboxylic acid (10.0 g, 79.3 mmol).

-

Solvent: Add anhydrous benzene (100 mL). Distill off approximately 20 mL of benzene to ensure azeotropic removal of any residual water.

-

Chlorination: Cool the solution to room temperature. Carefully add thionyl chloride (8.7 mL, 119 mmol, 1.5 equiv.) dropwise via a syringe.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Workup: Cool the reaction to room temperature. Carefully remove the excess thionyl chloride and benzene under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless liquid.

Protocol: Acylation of Benzylamine (Amide Formation)

This procedure demonstrates the classic nucleophilic acyl substitution pathway.

-

Setup: In a 100 mL flask, dissolve benzylamine (1.07 g, 10.0 mmol) and a non-nucleophilic base like triethylamine (1.5 mL, 11.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

-

Addition: Cool the solution to 0°C in an ice bath. Add a solution of this compound (1.45 g, 10.0 mmol) in DCM (10 mL) dropwise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1 hour.

-

Workup: Quench the reaction by adding 20 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude amide can be purified by recrystallization or column chromatography.

Safety and Handling Precautions

This compound is a corrosive and moisture-sensitive compound. [1][4]It reacts violently with water, releasing corrosive hydrochloric acid gas. [1]All manipulations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Anhydrous conditions are critical for both storage and reactions to prevent decomposition. [4]

Conclusion

The double bond in this compound is far more than a passive spectator. Through conjugation, it establishes a sophisticated electronic network that creates multiple, distinct sites of reactivity. It activates the β-carbon for conjugate addition and acts as a competent dienophile in cycloadditions, all while the acyl chloride group retains its characteristic high reactivity towards nucleophilic substitution. A thorough understanding of these competing pathways, governed by the principles of electronic effects and nucleophile character, empowers the research scientist to harness the full synthetic potential of this versatile building block for the efficient construction of complex molecular architectures.

References

-

PubChem. (n.d.). 1-Methylcyclohexanecarbonyl chloride. National Center for Biotechnology Information. [Link]

-

ChemTube3D. (n.d.). How conjugation changes the reactivity of carbonyl groups. [Link]

-

Scribd. (n.d.). Alkene Reactions: Addition Guide. [Link]

-

Chemistry Stack Exchange. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. [Link]

-

Khan Academy. (n.d.). Nucleophilic acyl substitution. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexanecarbonyl chloride. NIST Chemistry WebBook. [Link]

-

Morrison, R. T., & Boyd, R. N. (n.d.). α,β-Unsaturated Carbonyl Compounds. Summary of Ch. 27, Organic Chemistry, 3rd ed. [Link]

-

Study Mind. (n.d.). Alkene Structure and Reactivity (A-Level Chemistry). [Link]

-

Wagner, E. D., et al. (2014). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Environmental Science & Technology. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. [Link]

-

Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. [Link]

-

PubChem. (n.d.). Cyclohexanecarbonyl chloride. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexanecarbonyl chloride. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]

-

Chemistry LibreTexts. (2021). 8.4: Nucleophilic Acyl Substitution Reactions. [Link]

-

NC State University Libraries. (n.d.). 30.5 Cycloaddition Reactions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

ResearchGate. (n.d.). Cycloaddition Reactions. [Link]

-

Wikipedia. (n.d.). Cycloaddition. [Link]

-

Numerade. (n.d.). Solved: What products are formed from the addition of HCl to 1-methylcyclohexene?. [Link]

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

-

YouTube. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. [Link]

-

YouTube. (2017). Reactions of Alpha-Beta Unsaturated Carbonyl Compounds. [Link]

-

Chemistry LibreTexts. (2021). 16.2: Cycloaddition Reactions. [Link]

-

YouTube. (2022). Acid Chloride Reactions (General Mechanism). [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

Chemguide. (n.d.). electrophilic addition - symmetrical alkenes and hydrogen halides. [Link]

-

Royal Society of Chemistry. (2018). DFT insights into superelectrophilic activation of α,β-unsaturated nitriles and ketones in superacids. Organic & Biomolecular Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 7.8: Electrophilic Addition Reactions of Alkenes. [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexanecarbonyl chloride (CAS 2719-27-9). [Link]

-

Chemistry LibreTexts. (2014). 12.10: Nucleophilic Addition to α, β- Unsaturated Carbonyl Compounds. [Link]

Sources

- 1. Buy this compound | 36278-22-5 [smolecule.com]

- 2. Alkene Reactivity [www2.chemistry.msu.edu]

- 3. This compound [webbook.nist.gov]

- 4. CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. atlas.org [atlas.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. Cycloaddition - Wikipedia [en.wikipedia.org]

- 18. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Amides using 1-Cyclohexenecarbonyl Chloride

Introduction: The Enduring Importance of the Amide Bond

The amide functional group is a cornerstone of modern chemistry, underpinning the structure of peptides, proteins, pharmaceuticals, and a vast array of synthetic polymers. The robustness and conformational properties of the amide bond are central to its ubiquity in both biological systems and materials science. Consequently, the efficient and reliable formation of this linkage is a paramount objective in synthetic organic chemistry.

This document provides a detailed guide for the synthesis of N-substituted amides utilizing 1-cyclohexenecarbonyl chloride as a reactive acylating agent. This protocol is particularly relevant for researchers in drug discovery, medicinal chemistry, and materials science who seek to incorporate the cyclohexene moiety into their target molecules. The cyclohexene ring offers a versatile scaffold, providing conformational rigidity and a site for further functionalization.

The primary method detailed herein is the Schotten-Baumann reaction, a classic yet highly effective method for acylating amines with acyl chlorides.[1][2] We will delve into the mechanistic underpinnings of this reaction, provide a meticulously detailed experimental protocol, and offer insights into the characterization of the resulting amide products.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The synthesis of an amide from an acyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism.[2][3] The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This initial attack forms a transient tetrahedral intermediate.

-

Chloride Ion Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture, typically a tertiary amine such as triethylamine or pyridine, to yield the final, neutral amide product and the hydrochloride salt of the base. The base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Sources

Friedel-Crafts acylation of arenes with 1-Cyclohexenecarbonyl chloride

An Application Guide to the Friedel-Crafts Acylation of Arenes with 1-Cyclohexenecarbonyl Chloride

Introduction: A Modern Approach to Aryl Cyclohexenyl Ketones

The Friedel-Crafts acylation, a cornerstone of organic synthesis since its discovery in 1877, provides a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction is pivotal in synthesizing aryl ketones, which are key intermediates in pharmaceuticals, agrochemicals, and fine chemicals.[2] While the reaction is robust, its scope and success are highly dependent on the nature of both the aromatic substrate and the acylating agent.

This guide provides an in-depth examination of the Friedel-Crafts acylation using this compound. This specific acylating agent introduces a cyclohexenyl moiety, a versatile functional group that can serve as a handle for subsequent synthetic transformations. However, the presence of a C=C double bond in the acyl chloride introduces unique challenges not encountered with simple saturated acyl halides. This document offers a detailed mechanistic overview, field-tested protocols, and troubleshooting guidance for researchers, scientists, and drug development professionals seeking to leverage this reaction.

Mechanistic Insights and Special Considerations

The reaction proceeds via the generation of a highly electrophilic acylium ion, which subsequently attacks the electron-rich arene.[3]

Step 1: Formation of the Acylium Ion The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the this compound. This polarization facilitates the cleavage of the C-Cl bond, generating a resonance-stabilized acylium ion.[4] Unlike carbocations in Friedel-Crafts alkylations, this acylium ion is stable and does not undergo rearrangement.[5]

Step 2: Electrophilic Aromatic Substitution The nucleophilic π-system of the arene attacks the electrophilic carbon of the acylium ion, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

Step 3: Re-aromatization and Catalyst Complexation A base, typically AlCl₄⁻, abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst.[1] However, the newly formed aryl cyclohexenyl ketone product contains a carbonyl oxygen that acts as a Lewis base, forming a strong complex with the AlCl₃.[7] This complexation deactivates the product, preventing further acylation (polyacylation), but also necessitates the use of at least a stoichiometric amount of the Lewis acid catalyst.[8] The complex is subsequently hydrolyzed during aqueous workup to yield the final product.